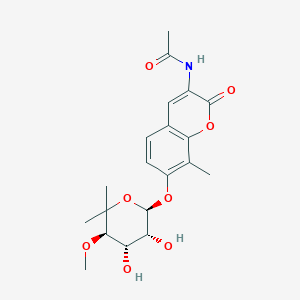

KU-32

Beschreibung

Eigenschaften

Molekularformel |

C20H25NO8 |

|---|---|

Molekulargewicht |

407.4 g/mol |

IUPAC-Name |

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide |

InChI |

InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m0/s1 |

InChI-Schlüssel |

KJAWXHNSLFJNTM-BUIAKZPTSA-N |

Isomerische SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)(C)C)OC)O)O |

Kanonische SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of KU-32

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms of KU-32, a novobiocin-based, C-terminal modulator of Heat Shock Protein 90 (Hsp90). It is designed to furnish researchers, scientists, and professionals in drug development with detailed insights into its multifaceted modes of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Hsp90 Modulation and Induction of the Heat Shock Response

This compound is primarily recognized for its role as a C-terminal modulator of Hsp90, a critical molecular chaperone involved in the folding, stability, and activity of a wide array of client proteins, many of which are implicated in cell signaling and survival. Unlike N-terminal Hsp90 inhibitors, this compound's interaction with the C-terminus of Hsp90 leads to a unique cellular response characterized by the potent induction of the Heat Shock Response (HSR) with minimal cytotoxic effects. This response is central to its neuroprotective properties.

The cornerstone of this compound's mechanism is the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. In an unstressed state, HSF1 is maintained in an inactive, monomeric form through its association with Hsp90. By binding to the C-terminus of Hsp90, this compound disrupts this interaction, leading to the release of HSF1. Once liberated, HSF1 undergoes trimerization, phosphorylation, and translocation to the nucleus. In the nucleus, the activated HSF1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, most notably HSP70, initiating their transcription. The subsequent increase in the expression of Heat Shock Protein 70 (Hsp70) is a key mediator of the cytoprotective effects of this compound.[1]

In some contexts, this compound has also been observed to allosterically stimulate the chaperone functions of Hsp90. This modulation of the N-terminal domain's ATPase activity suggests a more complex interaction than simple inhibition, potentially leading to the formation of a "partially closed" Hsp90 intermediate that can still bind ATP and refold substrates.[2]

Signaling Pathway of this compound-Induced Heat Shock Response

Secondary Mechanism: Enhancement of Mitochondrial Bioenergetics

A significant aspect of this compound's neuroprotective action is its ability to improve mitochondrial function. Studies have demonstrated that this compound therapy can enhance mitochondrial bioenergetics, an effect that is dependent on the induction of Hsp70.[3] This improvement in mitochondrial health is crucial for neuronal survival and function, particularly in the context of metabolic stress such as that seen in diabetic neuropathy.

One of the proposed mechanisms for this effect is the inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). PDK is a key regulatory enzyme that phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, this compound would maintain PDC in its active state, thereby facilitating the conversion of pyruvate to acetyl-CoA and promoting its entry into the Krebs cycle for efficient energy production through oxidative phosphorylation. This shift away from glycolysis and towards more efficient aerobic respiration can enhance cellular energy status and reduce oxidative stress.

Impact of this compound on Mitochondrial Metabolism

References

- 1. Synthesis and evaluation of a ring-constrained Hsp90 C-terminal inhibitor that exhibits neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of KU-32: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KU-32 is a novel, novobiocin-based small molecule that has demonstrated significant neuroprotective effects. Extensive research has identified its primary molecular target as the highly conserved molecular chaperone, Heat shock protein 90 (Hsp90) . Unlike many conventional Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound uniquely interacts with the C-terminal domain of Hsp90. This interaction does not lead to the typical inhibition of Hsp90's chaperone activity. Instead, this compound acts as an allosteric modulator, stimulating the ATPase activity of the N-terminal domain. This stimulation of Hsp90's function ultimately leads to the upregulation of another crucial chaperone, Heat shock protein 70 (Hsp70), which is central to the therapeutic effects of this compound. This document provides a comprehensive overview of the molecular interactions, quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.

The Molecular Target: Heat Shock Protein 90 (Hsp90)

Hsp90 is an ATP-dependent molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[1] These clients include numerous proteins involved in signal transduction, cell cycle control, and transcriptional regulation, many of which are implicated in diseases such as cancer and neurodegeneration.

This compound is a derivative of novobiocin (B609625) and has been identified as a C-terminal inhibitor of Hsp90.[2] However, its mechanism of action is distinct from its parent compound. While both novobiocin and this compound bind to the C-terminal domain of Hsp90, this compound surprisingly stimulates the chaperone's function through an allosteric modulation of the N-terminal domain, which is responsible for ATPase activity.[2] This leads to an increased rate of ATP hydrolysis, a key step in the Hsp90 chaperone cycle.[2][3] A critical consequence of this modulation is the induction of Hsp70, a co-chaperone that plays a vital role in protein folding and degradation. The neuroprotective effects of this compound have been shown to be dependent on the induction of Hsp70.

Quantitative Data: Binding Affinities and Activity

The interaction of this compound with Hsp90 and its effect on nucleotide binding have been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and a protein (Hsp90), with a lower Kd value indicating a stronger affinity.

| Interaction | Dissociation Constant (Kd) | Thermodynamic Parameters | Reference |

| This compound binding to Hsp90 | Not explicitly stated in the search results, but binding is confirmed. | Enthalpy-driven | [3] |

| ADP binding to Hsp90 | ~10 µM (in the presence of this compound) | Enthalpy-driven | [3] |

| ATP binding to Hsp90-KU-32 complex | Very similar affinity to Hsp90 alone (Kd not specified) | Enthalpy-driven | [3] |

| ATP binding to Hsp90-KU-32-ADP complex | ~7 times higher affinity than to Hsp90 alone | Enthalpy-driven | [3] |

Key Experimental Protocols

The characterization of this compound's interaction with Hsp90 and its cellular effects involves a series of standard and specialized biochemical and cell-based assays.

Hsp90 ATPase Activity Assay (Malachite Green-based)

This assay quantifies the ATPase activity of Hsp90 by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Principle: Hsp90 hydrolyzes ATP to ADP and Pi. The released Pi reacts with a molybdate (B1676688) solution in the presence of malachite green to form a stable, colored complex. The absorbance of this complex is directly proportional to the amount of Pi produced and thus to the Hsp90 ATPase activity.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP solution, purified Hsp90 protein, and the malachite green reagent.[4]

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90, and varying concentrations of this compound (or a vehicle control).

-

Initiation: Add ATP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[1]

-

Termination and Color Development: Stop the reaction and add the malachite green reagent to detect the released inorganic phosphate.[4]

-

Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released using a standard curve generated with known phosphate concentrations. Determine the effect of this compound on Hsp90 ATPase activity.

Western Blot Analysis for Hsp70 Induction and Client Protein Degradation

Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This is crucial for determining if this compound treatment leads to the induction of Hsp70 and the degradation of Hsp90 client proteins like Akt.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., MCF-7) and treat them with varying concentrations of this compound for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp70, Akt, and a loading control (e.g., β-actin) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.[4]

-

Heating: Heat the treated cells across a range of temperatures.

-

Cell Lysis: Lyse the cells to release soluble proteins.[4]

-

Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated (denatured) proteins.

-

Analysis of Soluble Fraction: Analyze the amount of soluble Hsp90 remaining in the supernatant at each temperature using Western blotting or other detection methods.[4]

-

Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.

Caption: Hsp90 Signaling Pathway and the Effect of this compound.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a novel class of Hsp90 modulators with a unique mechanism of action. By binding to the C-terminus of Hsp90 and allosterically stimulating its N-terminal ATPase activity, this compound induces the expression of the protective chaperone Hsp70. This distinct mechanism distinguishes it from traditional N-terminal Hsp90 inhibitors and underlies its therapeutic potential, particularly in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Interaction of KU-32 with the Hsp90 C-Terminal Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and functional effects of KU-32, a novobiocin (B609625) analog, on the C-terminal domain of the 90-kDa heat shock protein (Hsp90). Hsp90 is a crucial molecular chaperone responsible for the folding, stability, and activation of a vast number of "client" proteins, many of which are implicated in oncogenesis and neurodegenerative disorders. Targeting Hsp90 has become a significant strategy in drug development. While most inhibitors target the N-terminal ATP-binding domain, C-terminal inhibitors like this compound offer a distinct mechanism of action that can segregate the cytoprotective heat shock response from client protein degradation.[1][2]

Mechanism of this compound Binding and Allosteric Modulation

This compound, a derivative of the natural product novobiocin, interacts with a secondary ATP-binding site located in the C-terminal domain (CTD) of Hsp90.[3][4] Unlike conventional Hsp90 inhibitors that abrogate its function, this compound acts as an allosteric modulator, paradoxically stimulating the chaperone's activity.

Upon binding to the CTD, this compound induces a global conformational change in the Hsp90 dimer.[3] This structural shift results in the formation of a "partially closed" intermediate state. This conformation allosterically enhances the ATPase activity of the N-terminal domain (NTD).[3] Specifically, the Hsp90-KU-32 complex favors the release of ADP and subsequent binding of ATP, thereby accelerating the chaperone cycle.[5] This stimulation of Hsp90's intrinsic ATPase activity ultimately enhances its chaperone functions, promoting cell survival and the refolding of Hsp90 substrates.[3]

This mechanism contrasts sharply with its parent compound, novobiocin, and other derivatives like KU-174, which typically lead to the degradation of Hsp90 client proteins.[1][4] this compound is notable for its ability to induce the expression of the cytoprotective chaperone Hsp70 at concentrations significantly lower than those required to cause degradation of Hsp90 client proteins like Akt.[2][4] This unique property makes this compound and its analogs promising therapeutic candidates for neurodegenerative diseases where enhancing chaperone capacity is beneficial.[2][3]

Quantitative Binding and Activity Data

While the direct dissociation constant (Kd) for this compound binding to the Hsp90 C-terminus is not explicitly detailed in the reviewed literature, various studies have quantified its binding effects and downstream cellular activities. These findings are summarized below.

| Parameter | Value / Observation | Target / System | Significance | Reference |

| ADP Affinity | Kd ≈ 10 µM | Hsp90-KU-32 Complex | The affinity of ADP for the Hsp90 complex is reduced in the presence of this compound, facilitating the chaperone cycle. | [6] |

| ATP Affinity | 7-fold higher affinity | Hsp90-KU-32-ADP Complex vs. Hsp90 alone | This compound binding promotes the release of ADP and enhances ATP binding, stimulating ATPase activity. | [5] |

| Hsp70 Induction | Effective at 10 nM | MCF7 breast cancer cells | Demonstrates potent induction of the heat shock response at low nanomolar concentrations. | [4] |

| Client Protein Effect | 35% decrease in Akt | MCF7 cells (at 5 µM) | Shows minimal client protein degradation at concentrations far exceeding those needed for Hsp70 induction. | [4] |

| Activity Segregation | HSR induction is ≥500-fold more potent | Cellular models | Highlights the ability to separate neuroprotective HSR induction from cytotoxic client protein degradation. | [2] |

Experimental Protocols

The characterization of this compound's interaction with Hsp90 involves a combination of biophysical, biochemical, and cell-based assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamics (enthalpy, ΔH; entropy, ΔS) of the interaction.

-

Preparation:

-

Recombinantly express and purify full-length Hsp90 protein. Dialyze extensively against the chosen assay buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5).

-

Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein in the sample cell. Ensure identical buffer composition to avoid heat of dilution effects.

-

Thoroughly degas both the protein solution and the ligand solution.

-

-

Titration:

-

Load the Hsp90 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the concentrated this compound solution into the injection syringe.

-

Set the experiment temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the Hsp90 solution, allowing the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak to generate a binding isotherm (heat change vs. molar ratio).

-

Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90. A common method is the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled assay, which links ADP production to the oxidation of NADH, a change that can be monitored spectrophotometrically.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂.

-

Enzyme Mix: Pyruvate kinase (PK), lactate dehydrogenase (LDH).

-

Substrates: ATP, phosphoenolpyruvate (B93156) (PEP), NADH.

-

Purified Hsp90 protein and this compound at various concentrations.

-

-

Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, Hsp90, PK/LDH enzyme mix, PEP, and NADH.

-

Add varying concentrations of this compound or vehicle control to respective wells and incubate briefly.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader at 37°C. The rate of NADH oxidation is directly proportional to the rate of ADP production by Hsp90.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the reaction rate against the concentration of this compound to determine its effect on Hsp90 ATPase activity.

-

Western Blot Analysis for Downstream Effects

Western blotting is used to detect changes in the expression levels of specific proteins in cells following treatment with this compound, providing insight into downstream pathway modulation.

-

Cell Treatment and Lysis:

-

Culture cells (e.g., MCF7) to ~80% confluency.

-

Treat cells with increasing concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Hsp70, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Perform densitometry analysis on the bands, normalizing the protein of interest to the loading control to quantify changes in expression.

-

References

- 1. Molecular insights into the interaction of Hsp90 with allosteric inhibitors targeting the C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a ring-constrained Hsp90 C-terminal inhibitor that exhibits neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biological Function of KU-32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-32 is a novel small molecule and a derivative of the antibiotic novobiocin. It has garnered significant interest within the scientific community for its potential therapeutic applications, primarily stemming from its activity as a modulator of Heat shock protein 90 (Hsp90). This technical guide provides a comprehensive overview of the biological function of this compound, its core mechanism of action, and its effects in various experimental models. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound functions as a C-terminal inhibitor of Hsp90, a highly conserved molecular chaperone crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are implicated in cell signaling, proliferation, and survival. Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound binds to the less-explored C-terminal domain.[1]

This interaction with the C-terminus of Hsp90 allosterically modulates the chaperone's N-terminal ATPase activity.[1] Interestingly, research suggests a dual role for this compound. In some contexts, it is reported to stimulate the chaperone functions of Hsp90, leading to a "partially closed" intermediate state that enhances ATP binding and hydrolysis.[1] This stimulation is thought to promote cell survival and the refolding of Hsp90 client proteins.[1] In other contexts, particularly in the context of neuroprotection, its mechanism appears to be independent of the classic heat shock response induction and may involve other cellular targets.[2][3]

Biological Functions and Therapeutic Potential

The unique mechanism of action of this compound translates into a diverse range of biological activities, with significant therapeutic potential in neurodegenerative diseases and potentially in oncology.

Neuroprotection

A substantial body of evidence highlights the neuroprotective properties of this compound. It has shown remarkable efficacy in preclinical models of diabetic peripheral neuropathy and Alzheimer's disease.

-

Diabetic Peripheral Neuropathy: this compound has been demonstrated to reverse the clinical signs of diabetic neuropathy in animal models.[4] This neuroprotective effect is, in some models, dependent on the induction of Hsp70.[4] Furthermore, this compound has been shown to improve mitochondrial bioenergetics in sensory neurons, a key factor in the pathophysiology of diabetic neuropathy.[5]

-

Alzheimer's Disease: this compound has been identified as a potent protector of primary neurons against amyloid-beta (Aβ)-induced cell death.[2] Notably, this neuroprotective effect in cortical neurons appears to be independent of Hsp70 induction.[3] Instead, the mechanism may involve the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDHK), leading to enhanced mitochondrial function and a reduction in Aβ-induced superoxide (B77818) formation.[2]

Anticancer Activity

As an Hsp90 inhibitor, this compound has been investigated for its potential as an anticancer agent. Hsp90 is overexpressed in many cancer cells and is essential for the stability of numerous oncoproteins. While the primary focus of this compound research has been on its neuroprotective effects, its ability to modulate Hsp90 suggests a potential role in cancer therapy. However, detailed studies on its anti-proliferative activity across a wide range of cancer cell lines are not as extensively documented as its neuroprotective properties. Some studies indicate that this compound shows limited degradation of Hsp90 client proteins like Akt, which may differentiate its activity profile from other Hsp90 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

| Parameter | Value | Cell Type/Model | Condition | Reference |

| EC50 (Neuroprotection) | ~1 nM | Primary Cortical Neurons | Protection against Aβ(1-42)-induced death | [2] |

| Hsp70 Induction | No significant change | Primary Cortical Neurons | 5 nM - 10 µM this compound treatment | [3] |

| Akt Degradation | Limited | Not specified in detail | Not specified in detail |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Hsp90 ATPase Activity Assay (Malachite Green-based)

Objective: To determine the effect of this compound on the ATPase activity of Hsp90.

Materials:

-

Purified Hsp90 protein

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

ATP solution (1 mM)

-

This compound (in DMSO)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90, and varying concentrations of this compound (or vehicle control).

-

Initiate Reaction: Add ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes.

-

Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent, which also detects the released inorganic phosphate (B84403).

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released using a standard curve and determine the percentage of Hsp90 ATPase activity inhibition by this compound.

Neuroprotection Assay in Primary Cortical Neurons

Objective: To assess the protective effect of this compound against Aβ-induced neuronal death.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Amyloid-beta (1-42) peptide, oligomerized

-

This compound (in DMSO)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well culture plates

Procedure:

-

Cell Plating: Plate primary cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.

-

Pre-treatment: Treat the neurons with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 2 hours.

-

Induction of Toxicity: Add oligomerized Aβ(1-42) to the wells at a final concentration of 10 µM.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Assessment of Cell Death: Measure the release of LDH into the culture medium using an LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in this compound treated wells to the vehicle-treated and Aβ-only treated wells.

Western Blot Analysis for Hsp70 and Akt

Objective: To determine the effect of this compound on the expression levels of Hsp70 and the degradation of the Hsp90 client protein Akt.

Materials:

-

Cell line of interest (e.g., primary neurons, cancer cell line)

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-Hsp70, anti-Akt, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp70, Akt, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

In Vivo Model of Streptozotocin-Induced Diabetic Neuropathy

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diabetic peripheral neuropathy.

Materials:

-

Male C57BL/6 mice

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (pH 4.5)

-

Blood glucose meter

-

This compound formulated for in vivo administration

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Induction of Diabetes:

-

Fast mice for 4-6 hours.

-

Inject mice intraperitoneally (IP) with a freshly prepared solution of STZ (e.g., 50 mg/kg) in citrate buffer for five consecutive days.

-

Monitor blood glucose levels weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.

-

-

Establishment of Neuropathy:

-

Allow 4-6 weeks for the development of diabetic neuropathy.

-

Assess baseline mechanical sensitivity using von Frey filaments before and after the onset of neuropathy.

-

-

This compound Treatment:

-

Once neuropathy is established, begin treatment with this compound (e.g., weekly IP injections).

-

Include a vehicle-treated diabetic group and a non-diabetic control group.

-

-

Assessment of Neuropathy:

-

Perform weekly von Frey testing to measure the paw withdrawal threshold in response to mechanical stimuli.

-

An increase in the withdrawal threshold indicates a reversal of mechanical allodynia.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the this compound treated group, the vehicle-treated diabetic group, and the non-diabetic control group over the treatment period.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Allosteric modulation of Hsp90 by this compound.

Caption: Proposed Hsp70-independent neuroprotective pathway of this compound.

Caption: Workflow for evaluating the neuroprotective effects of this compound.

References

- 1. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. diacomp.org [diacomp.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

KU-32: A Novel Neuroprotective Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KU-32 is a novel, novobiocin-based small molecule that has demonstrated significant neuroprotective properties in a range of preclinical models.[1][2] Initially identified as a C-terminal inhibitor of Heat shock protein 90 (Hsp90), its mechanism of action is multifaceted, context-dependent, and extends beyond the classical heat shock response.[3][4][5] In models of diabetic peripheral neuropathy, this compound's efficacy is critically dependent on the induction of Hsp70, leading to the reversal of sensory deficits and improvement in mitochondrial bioenergetics.[6][7] Conversely, in models of Alzheimer's disease, its neuroprotective effects against amyloid-beta (Aβ) toxicity are independent of Hsp70 induction but are linked to the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDHK) and the enhancement of mitochondrial function.[3][4] This guide provides a comprehensive overview of the core mechanisms, quantitative preclinical data, and detailed experimental protocols related to this compound's neuroprotective actions.

Core Mechanism of Action

This compound is an analog of the antibiotic novobiocin (B609625) and functions by binding to the C-terminal ATP-binding pocket of Hsp90.[4] This interaction modulates Hsp90 chaperone activity, but its downstream effects diverge significantly depending on the cellular context and pathological stressor.

Hsp70-Dependent Neuroprotection in Diabetic Neuropathy

In the context of diabetic peripheral neuropathy (DPN), this compound's primary neuroprotective mechanism involves the inhibition of Hsp90, which leads to the activation of Heat Shock Factor 1 (HSF1) and the subsequent upregulation of Hsp70.[1][8] Hsp70 is a crucial molecular chaperone that aids in refolding damaged proteins and mitigating cellular stress.[9] The neuroprotective effects of this compound in diabetic rodent models, including the reversal of sensory deficits and protection against sensory neuron death, were shown to be entirely dependent on the presence of Hsp70.[1][6] This pathway is instrumental in improving mitochondrial bioenergetics, which is often impaired in the neurons of diabetic subjects.[6][7]

References

- 1. This compound, a Novel Drug for Diabetic Neuropathy, Is Safe for Human Islets and Improves In Vitro Insulin Secretion and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel drug for diabetic neuropathy, is safe for human islets and improves in vitro insulin secretion and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target [frontiersin.org]

- 5. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. researchgate.net [researchgate.net]

- 9. Drug reverses diabetes nerve damage :: Understanding Animal Research [understandinganimalresearch.org.uk]

KU-32: A Novel HSP90 Inhibitor for the Reversal of Diabetic Neuropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic peripheral neuropathy (DPN) is a debilitating complication of diabetes mellitus, characterized by progressive nerve damage and loss of sensation. Current therapeutic options are limited and primarily focus on symptomatic relief. KU-32, a novel C-terminal inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a promising therapeutic candidate with the potential to reverse the underlying pathology of DPN. This technical guide provides a comprehensive overview of the preclinical research on this compound for DPN, focusing on its mechanism of action, key experimental findings, and detailed protocols for its evaluation.

Mechanism of Action: Targeting the Chaperone System

This compound's therapeutic effect in diabetic neuropathy stems from its ability to modulate the cellular stress response by inhibiting HSP90.[1] HSP90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous proteins, including signaling molecules involved in cell survival and inflammation.[1] In the context of diabetes, chronic hyperglycemia and oxidative stress lead to an accumulation of misfolded proteins, overwhelming the chaperone system and contributing to neuronal damage.

This compound, a novobiocin-based compound, specifically targets the C-terminal ATP-binding pocket of HSP90.[2] This inhibition disrupts the chaperone's function and leads to the dissociation of Heat Shock Factor 1 (HSF1), a transcription factor that is normally kept in an inactive state by HSP90.[3] Once released, HSF1 translocates to the nucleus and activates the transcription of heat shock genes, most notably HSPA1A, which encodes for Heat Shock Protein 70 (HSP70).[3][4]

The subsequent upregulation of HSP70 is critical for the neuroprotective effects of this compound.[3][4] HSP70 acts as a potent molecular chaperone, facilitating the refolding of damaged proteins, preventing protein aggregation, and improving mitochondrial function.[1][3] This restoration of cellular homeostasis ultimately leads to the reversal of neuropathic deficits.

Preclinical Efficacy of this compound in Diabetic Neuropathy Models

Preclinical studies utilizing rodent models of both type 1 and type 2 diabetes have demonstrated the significant therapeutic potential of this compound in reversing key indicators of diabetic neuropathy.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on diabetic neuropathy.

Table 1: Effect of this compound on Nerve Conduction Velocity (NCV) in STZ-Induced Diabetic Mice

| Parameter | Non-Diabetic | Diabetic (Vehicle) | Diabetic + this compound (20 mg/kg) |

| Motor NCV (m/s) | 55.2 ± 1.3 | 42.8 ± 1.7 | 53.1 ± 1.9# |

| Sensory NCV (m/s) | 48.9 ± 1.5 | 35.4 ± 1.2 | 46.7 ± 1.6# |

*p < 0.05 vs. Non-Diabetic; #p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SEM.

Table 2: Effect of this compound on Intraepidermal Nerve Fiber Density (IENFD) in STZ-Induced Diabetic Mice

| Parameter | Non-Diabetic | Diabetic (Vehicle) | Diabetic + this compound (20 mg/kg) |

| IENFD (fibers/mm) | 25.8 ± 1.1 | 17.9 ± 0.9* | 23.5 ± 1.0# |

*p < 0.05 vs. Non-Diabetic; #p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SEM.

Table 3: Effect of this compound on Mitochondrial Respiration in Dorsal Root Ganglion (DRG) Neurons from STZ-Induced Diabetic Mice

| Parameter | Non-Diabetic | Diabetic (Vehicle) | Diabetic + this compound (20 mg/kg) |

| Basal OCR (pmol/min) | 152.6 ± 8.3 | 98.7 ± 6.5 | 145.2 ± 7.9# |

| Maximal OCR (pmol/min) | 289.4 ± 15.1 | 185.3 ± 11.2 | 276.8 ± 13.5# |

*p < 0.05 vs. Non-Diabetic; #p < 0.05 vs. Diabetic (Vehicle). OCR = Oxygen Consumption Rate. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for diabetic neuropathy.

Animal Models

Streptozotocin (STZ)-Induced Type 1 Diabetes Mouse Model:

-

Animals: Male C57BL/6J mice, 8 weeks old.

-

Induction: A single intraperitoneal (i.p.) injection of STZ (150-200 mg/kg) dissolved in sterile 0.1 M citrate (B86180) buffer (pH 4.5).

-

Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

-

Neuropathy Development: Diabetic mice are typically maintained for 8-12 weeks to allow for the development of neuropathy before treatment initiation.

Leprdb/db Type 2 Diabetes Mouse Model:

-

Animals: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their non-diabetic db/+ littermates.

-

Characteristics: These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, obesity, insulin (B600854) resistance, and hyperglycemia.

-

Neuropathy Development: Neuropathic signs typically develop between 8 and 12 weeks of age.

This compound Administration

-

Formulation: this compound is dissolved in a vehicle of approximately 43 mM Captisol in saline.[5]

-

Dosage and Administration: A weekly intraperitoneal (i.p.) injection of 20 mg/kg body weight.

-

Treatment Duration: Typically 6-10 weeks.

Assessment of Neuropathy

Nerve Conduction Velocity (NCV) Measurement:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Maintain body temperature at 37°C using a heating pad.

-

For motor NCV, place stimulating electrodes at the sciatic notch and the tibial nerve at the ankle. Place recording electrodes in the interosseous muscles of the paw.

-

For sensory NCV, stimulate the sural nerve at the ankle and record from the plantar surface of the paw.

-

Deliver supramaximal square-wave pulses (0.1 ms (B15284909) duration).

-

Measure the latency of the evoked compound muscle action potential (CMAP) for motor nerves and sensory nerve action potential (SNAP) for sensory nerves.

-

Calculate NCV by dividing the distance between the stimulating and recording electrodes by the latency.

Intraepidermal Nerve Fiber Density (IENFD) Quantification:

-

Collect a 3 mm punch biopsy from the plantar surface of the hind paw.

-

Fix the tissue in 4% paraformaldehyde for 24 hours.

-

Cryoprotect the tissue in 30% sucrose.

-

Embed the tissue in OCT compound and section at 50 µm thickness on a cryostat.

-

Perform immunohistochemistry using an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.

-

Visualize the stained sections using a fluorescence microscope.

-

Count the number of individual nerve fibers crossing the dermal-epidermal junction.

-

Express the IENFD as the number of fibers per millimeter of epidermal length.

Thermal and Mechanical Sensitivity Testing:

-

Thermal Sensitivity (Hargreaves Test):

-

Place the mouse in a plexiglass chamber on a glass floor.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Record the latency for the mouse to withdraw its paw.

-

-

Mechanical Sensitivity (von Frey Test):

-

Place the mouse on a wire mesh platform.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.

-

Assessment of Mitochondrial Function

Seahorse XF96 Extracellular Flux Analysis of DRG Neurons:

-

Isolate dorsal root ganglia (L4-L6) from mice.

-

Dissociate the ganglia into a single-cell suspension using collagenase and dispase.

-

Plate the DRG neurons in a Seahorse XF96 cell culture microplate coated with poly-D-lysine and laminin.

-

Culture the neurons for 24-48 hours.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Measure the oxygen consumption rate (OCR) in real-time to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Mechanism of action of this compound in diabetic neuropathy.

Experimental Workflows

References

- 1. The Role and Therapeutic Potential of Hsp90, Hsp70, and Smaller Heat Shock Proteins in Peripheral and Central Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting heat-shock protein 90 reverses sensory hypoalgesia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat Shock Protein 70 Is Necessary to Improve Mitochondrial Bioenergetics and Reverse Diabetic Sensory Neuropathy following this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Drug for Diabetic Neuropathy, Is Safe for Human Islets and Improves In Vitro Insulin Secretion and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

In Vitro Efficacy of KU-32: A Technical Guide for Drug Development Professionals

Executive Summary

KU-32, a novel novobiocin-based analog, has emerged as a promising therapeutic candidate, particularly in the context of neurodegenerative diseases and diabetic neuropathy. This technical guide provides an in-depth overview of the in vitro studies of this compound, focusing on its mechanism of action as a C-terminal Hsp90 inhibitor, its impact on cellular signaling pathways, and its neuroprotective and metabolic effects. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this compound and related compounds. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations.

Core Mechanism of Action: Hsp90 Inhibition

This compound functions as a modulator of Heat shock protein 90 (Hsp90) by binding to its C-terminal domain.[1][2] This interaction induces conformational changes in Hsp90, allosterically affecting the N-terminal domain's ATPase activity and altering its chaperone function.[1][2] Unlike many Hsp90 inhibitors that bind to the N-terminus, this compound's C-terminal binding leads to a unique profile of cellular effects.

Binding Affinity and Modulation of Nucleotide Exchange

In vitro studies using isothermal titration calorimetry have elucidated the binding dynamics of this compound with Hsp90. Notably, the binding of this compound to Hsp90 influences the affinity of the N-terminal domain for ADP and ATP, suggesting a mechanism that favors ADP release and subsequent ATP binding.[1][3]

| Parameter | Condition | Value | Assay |

| ADP Binding Affinity (Kd) | Hsp90-KU-32 Complex | ~10 µM | Isothermal Titration Calorimetry |

| ATP Binding Affinity | Hsp90-KU-32 Complex | Similar to Hsp90 alone | Isothermal Titration Calorimetry |

| ATP Binding Affinity | Hsp90-KU-32-ADP Complex | ~7-fold higher than Hsp90 alone | Isothermal Titration Calorimetry |

Induction of Hsp70 and Client Protein Degradation

A key consequence of Hsp90 inhibition by this compound is the induction of the heat shock response, leading to a significant increase in the expression of Heat shock protein 70 (Hsp70). This induction is observed at nanomolar concentrations of this compound. However, this compound shows limited efficacy in promoting the degradation of Hsp90 client proteins, such as Akt, when compared to other Hsp90 inhibitors.

| Parameter | Cell Line | Concentration of this compound | Effect |

| Hsp70 Expression | MCF7 | 10 nM | Significantly increased |

| Akt Degradation | MCF7 | 5 µM | ~35% decrease |

Neuroprotective Effects of this compound

This compound has demonstrated potent neuroprotective properties in various in vitro models of neuronal stress and toxicity.

Protection against Amyloid-β Induced Toxicity

In primary cortical neurons, this compound provides robust protection against cell death induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The neuroprotective effect is observed at nanomolar concentrations.

| Parameter | Cell Type | Condition | EC50 |

| Neuroprotection | Primary Cortical Neurons | Aβ1-42 induced toxicity | ~1 nM |

Metabolic Regulation by this compound

Recent studies have revealed that this compound's mechanism of action extends to the regulation of cellular metabolism, particularly mitochondrial function. This is, in part, attributed to its inhibitory effect on Pyruvate (B1213749) Dehydrogenase Kinase (PDHK).[4]

Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)

This compound has been identified as an inhibitor of PDHK, a key enzyme that regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[4] By inhibiting PDHK, this compound promotes the activity of the Pyruvate Dehydrogenase Complex (PDC), leading to increased production of acetyl-CoA and enhanced mitochondrial respiration.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, integrating its effects on the Hsp90 chaperone machinery and mitochondrial metabolism.

Caption: this compound signaling pathway illustrating Hsp90 inhibition and PDHK modulation.

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against Aβ-induced toxicity.

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (AlamarBlue)

-

Objective: To assess the cytotoxicity of this compound on a given cell line (e.g., human islets).

-

Materials: 96-well plates, cell culture medium (e.g., DMEM:F12), this compound stock solution, AlamarBlue reagent, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Prepare a serial dilution of this compound to create an 8-point dose-response curve (e.g., 0.03 to 30 µM).

-

Treat the cells with the different concentrations of this compound and a vehicle control.

-

Incubate the plate overnight at 37°C and 5% CO2.

-

Add AlamarBlue reagent to each well to a final concentration of 10%.

-

Measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm at 4, 24, and 48 hours post-reagent addition.

-

Use blank wells containing only media and AlamarBlue for background subtraction.

-

Western Blot Analysis for Hsp70 Induction and Akt Degradation

-

Objective: To quantify the effect of this compound on the expression of Hsp70 and the degradation of the Hsp90 client protein Akt.

-

Materials: MCF7 cells, cell culture reagents, this compound stock solution, lysis buffer, SDS-PAGE equipment, PVDF membranes, primary antibodies (anti-Hsp70, anti-Akt, anti-β-actin), secondary antibodies, and chemiluminescence detection reagents.

-

Procedure:

-

Treat MCF7 cells with the desired concentrations of this compound for 24 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Hsp70, Akt, and β-actin (as a loading control).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the β-actin control.

-

In Vitro Neuroprotection Assay (Live-Dead Assay)

-

Objective: To determine the neuroprotective efficacy of this compound against Aβ-induced neuronal cell death.

-

Materials: Primary cortical neurons, neurobasal medium, this compound stock solution, Aβ1-42 peptide solution, Live-Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific).

-

Procedure:

-

Culture primary cortical neurons in a suitable plate format.

-

Pre-treat the neurons with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control for 2 hours.

-

Add Aβ1-42 peptide to the wells to a final concentration of 10 µM.

-

Incubate the cultures for 48 hours.

-

Stain the cells using the Live-Dead assay reagents according to the manufacturer's protocol.

-

Image the wells using a fluorescence microscope.

-

Count the number of live (e.g., calcein-AM positive) and dead (e.g., ethidium (B1194527) homodimer-1 positive) cells.

-

Calculate the percentage of neuronal survival for each condition and determine the EC50 of this compound.

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

-

Objective: To assess the effect of this compound on mitochondrial bioenergetics.

-

Materials: Seahorse XF96 Analyzer, XF96 cell culture microplates, appropriate cell type, this compound, and Seahorse XF assay reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A).

-

Procedure:

-

Seed cells in an XF96 microplate and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations for a specified period.

-

Prior to the assay, replace the culture medium with bicarbonate-free DMEM containing glucose and pyruvate and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

The XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Conclusion

The in vitro data for this compound presents a compelling case for its further development as a therapeutic agent. Its unique C-terminal Hsp90 binding mechanism, coupled with its ability to induce Hsp70 and modulate mitochondrial metabolism through PDHK inhibition, provides a multi-faceted approach to cellular protection. The potent neuroprotective effects observed at nanomolar concentrations highlight its potential for treating neurodegenerative disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute further preclinical studies. Future investigations should focus on elucidating the downstream effectors of the this compound-mediated Hsp70 increase and further exploring the therapeutic window for its metabolic effects in various disease models.

References

- 1. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target [frontiersin.org]

KU-32 and the Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-32 is a novel, novobiocin-based, C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the conformational maturation and stability of a wide array of client proteins involved in cell signaling, proliferation, and survival. By inhibiting Hsp90, this compound triggers a robust cellular stress response, primarily characterized by the induction of Heat Shock Protein 70 (Hsp70). This induction is central to the cytoprotective effects of this compound observed in various preclinical models, particularly in the context of neurodegenerative diseases like diabetic peripheral neuropathy. Mechanistically, this compound has been shown to ameliorate neuronal glucotoxicity, enhance mitochondrial bioenergetics, and promote cell survival by blocking apoptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and drug development efforts.

Core Mechanism of Action: Hsp90 Inhibition and Hsp70 Induction

This compound exerts its biological effects by binding to the C-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the dissociation of the co-chaperone HSF-1 (Heat Shock Factor 1). Once released, HSF-1 translocates to the nucleus and activates the transcription of heat shock genes, most notably HSPA1A, which encodes Hsp70.[1] The subsequent increase in intracellular Hsp70 levels is a key mediator of this compound's protective effects.[2] Unlike many N-terminal Hsp90 inhibitors, this compound shows a favorable therapeutic window, potently inducing Hsp70 with limited degradation of Hsp90 client proteins such as Akt at neuroprotective concentrations.[1]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to Hsp70 induction and neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Type | Assay | Concentration | Observation | Reference |

| MCF7 | Western Blot | 10 nM | Significant increase in Hsp70 expression | [1] |

| MCF7 | Western Blot | 5 µM | ~35% decrease in Akt protein levels | [1] |

| Human Islets | alamarBlue Assay | 0.03 - 30 µM | No measurable cell loss after 24 hours | [3] |

| Rat Cortical Neurons | Immunoblotting | 5 nM - 10 µM | No significant induction of Hsp70 | [4] |

| Rat Cortical Neurons | Cell Viability | Low nM concentrations | Complete neuroprotection against Aβ-induced toxicity | [4] |

Table 2: Effects of this compound on Mitochondrial Bioenergetics in Diabetic Sensory Neurons

| Animal Model | Treatment | Parameter | Result | Reference |

| STZ-induced Diabetic Mice | 20 mg/kg this compound (6 weeks) | Maximal Respiratory Capacity (MRC) | Improved compared to untreated diabetic mice | [5] |

| STZ-induced Diabetic Mice | 20 mg/kg this compound (6 weeks) | Spare Respiratory Capacity (SRC) | Improved compared to untreated diabetic mice | [5] |

| Hsp70 KO Diabetic Mice | 1 µM KU-596 (related compound) | Maximal Respiratory Capacity (MRC) | No improvement under hyperglycemic stress | [6] |

Table 3: In Vivo Efficacy of this compound in a Model of Diabetic Neuropathy

| Animal Model | Treatment | Endpoint | Result | Reference |

| STZ-induced Diabetic Mice | 2, 10, or 20 mg/kg this compound (weekly for 6 weeks) | Mechanical Sensitivity | Dose-dependent reversal of hypoalgesia | [5] |

| STZ-induced Diabetic Mice | 20 mg/kg this compound (weekly for 6 weeks) | Motor Nerve Conduction Velocity (MNCV) | Significantly improved | [5] |

| STZ-induced Diabetic Mice | 20 mg/kg this compound (weekly for 6 weeks) | Sensory Nerve Conduction Velocity (SNCV) | Significantly improved | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Western Blot Analysis of Hsp70 and Akt

This protocol is for the detection and quantification of changes in Hsp70 and Akt protein levels following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control, e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Hsp70, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice. Scrape and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp70, Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine the relative fold change in protein expression.

Seahorse XF Analyzer for Mitochondrial Respiration

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in dorsal root ganglion (DRG) neurons to assess mitochondrial function.[7][8][9]

Materials:

-

Primary DRG neuron culture reagents

-

Seahorse XF24 or XF96 analyzer and microplates

-

Coating substrates (e.g., poly-L-lysine, collagen)

-

Seahorse XF Calibrant solution

-

XF Assay Medium

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

This compound

Procedure:

-

Cell Culture: Isolate and culture primary DRG neurons on coated Seahorse XF microplates at an optimal seeding density (e.g., 50,000 cells/well).[8]

-

This compound Treatment: Treat the cultured neurons with this compound or vehicle for the desired time.

-

Assay Preparation: The day of the assay, replace the culture medium with XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XF analyzer with the XF Calibrant solution.

-

Mitochondrial Stress Test:

-

Measure the basal OCR.

-

Inject Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

-

Inject FCCP to uncouple the mitochondrial membrane and measure the maximal respiratory capacity.

-

Inject Rotenone and Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

-

-

Data Analysis: Normalize OCR values to the total protein content per well. Calculate key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Experimental Workflow for Mitochondrial Respiration Analysis

Caption: Workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.

alamarBlue Cell Viability Assay

This is a colorimetric assay to assess cell viability and cytotoxicity.[10][11][12][13][14]

Materials:

-

Cells in a 96-well plate

-

This compound and control compounds

-

alamarBlue reagent

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound. Include untreated and vehicle controls.

-

Reagent Addition: After the desired incubation period, add alamarBlue reagent to each well, typically 10% of the culture volume.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measurement: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 values if applicable.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[15][16][17][18][19]

Materials:

-

Cells cultured on coverslips or slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (TdT enzyme and labeled dUTPs)

-

Fluorescent microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells with this compound. Fix the cells with paraformaldehyde.

-

Permeabilization: Permeabilize the fixed cells to allow entry of the TUNEL reagents.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C.

-

Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. Counterstain with a nuclear dye (e.g., DAPI) if desired.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescent microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantification: Count the number of TUNEL-positive cells relative to the total number of cells to determine the apoptotic index.

Quantification of Intraepidermal Nerve Fiber Density (IENFD)

This method is used to assess the extent of peripheral neuropathy and its potential reversal by this compound.[20][21][22][23][24]

Materials:

-

3mm skin punch biopsy tool

-

Fixative (e.g., Zamboni's fixative)

-

Cryostat

-

Primary antibody against PGP9.5

-

Fluorescently labeled secondary antibody

-

Microscope with a counting grid

Procedure:

-

Skin Biopsy: Obtain a 3mm punch biopsy from a standardized location (e.g., distal leg).

-

Tissue Processing: Fix the tissue and cryosection it into 50 µm thick sections.

-

Immunohistochemistry: Stain the sections with an antibody against the pan-axonal marker PGP9.5, followed by a fluorescent secondary antibody.

-

Counting: Count the number of individual nerve fibers crossing the dermal-epidermal junction.

-

Density Calculation: Measure the length of the epidermis and express the IENFD as fibers/mm. Compare the results to age- and sex-matched normative values.

Conclusion

This compound represents a promising therapeutic candidate that operates through the modulation of the cellular stress response. Its ability to induce the protective chaperone Hsp70 while minimizing the degradation of essential client proteins at therapeutic doses provides a distinct advantage. The compound's efficacy in restoring mitochondrial function and reversing the clinical signs of diabetic neuropathy in preclinical models underscores its potential. The data and protocols presented in this guide are intended to serve as a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this compound and similar Hsp90 modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target [frontiersin.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. allevi3d.com [allevi3d.com]

- 15. sciencellonline.com [sciencellonline.com]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. genscript.com [genscript.com]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. bakodx.com [bakodx.com]

- 23. osuhp-test.osumc.edu [osuhp-test.osumc.edu]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to KU-32 and Its Impact on Pancreatic Beta-Cell Function and Insulin Secretion

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the Hsp90 inhibitor, KU-32, and its effects on pancreatic beta-cell viability and insulin (B600854) secretion. It synthesizes findings from key in vitro and in vivo studies, presenting quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction

This compound is a novel, novobiocin-based inhibitor of the C-terminal domain of Heat Shock Protein 90 (Hsp90).[1][2][3] Initially developed and investigated for its neuroprotective properties, this compound has shown significant efficacy in reversing clinical indicators of diabetic peripheral neuropathy in rodent models.[1][4] The primary mechanism of its neuroprotective effects involves the inhibition of Hsp90, which subsequently leads to an increased expression of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in protein folding and cellular stress responses.[1]

Given its potential therapeutic application in diabetic patients, it is critical to understand the effects of this compound on pancreatic islet health and function. Any compound intended for treating diabetic complications must not adversely affect the insulin-secreting beta-cells.[2] This guide explores the research conducted to assess the impact of this compound on the viability and function of human pancreatic islets, detailing its influence on apoptosis, mitochondrial function, and glucose-stimulated insulin secretion (GSIS).

Core Mechanism of Action

The molecular activity of this compound centers on its ability to inhibit Hsp90, a chaperone protein critical for the folding and stabilization of numerous client proteins.[1][5] By inhibiting Hsp90, this compound induces the heat shock response, leading to an upregulation of Hsp70.[1] Hsp70 plays a crucial role in cellular protection by refolding damaged proteins and attenuating cellular stress, which is a known factor in the loss of islet function in type 2 diabetes.[1] Furthermore, recent studies suggest that this compound may improve cellular function by enhancing mitochondrial respiratory capacity, a critical aspect of beta-cell function and insulin secretion.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human islets and in diabetic mouse models.

Table 1: In Vitro Effects of this compound on Human Islet Viability

| Parameter | Condition | Result | Significance (p-value) | Source |

| Cell Death | 3-Day Culture with this compound vs. Vehicle | 25% less cell death | Not specified | [1] |

| Cell Viability | 24-hour this compound exposure | No toxicity observed | Not applicable | [1][2] |

| Apoptosis | Minimum 2-day this compound exposure | Reduced number of apoptotic cells | Not specified | [1] |

| Necrosis | Minimum 2-day this compound exposure | No change in necrotic cell death | Not specified | [1] |

| Oxygen Consumption | This compound vs. Vehicle | Greater per islet at each time point tested | Not specified | [1] |

Table 2: In Vitro Effects of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

| Experiment Type | Glucose Condition | This compound Effect on Insulin Secretion | Significance (p-value) | Source |

| Perifusion Assay | Low Glucose (3 mM) | No significant effect | Not significant | [1] |

| High Glucose (20 mM) | Significantly more insulin released | p < 0.05 | [1] | |

| Static Incubation | Low Glucose (3 mM) | No effect | Not significant | [1] |

| High Glucose | Statistically higher insulin release | p < 0.01 | [1] |

Note: A minimum of 16 hours of pre-exposure to this compound was required to observe improved insulin secretion.[1] One-hour exposures were insufficient.[1]

Table 3: In Vivo Effects of this compound in BKS-db/db Mice (10-Week Treatment)

| Parameter | Treatment Group | Result | Significance (p-value) | Source |

| Blood Glucose | This compound vs. Vehicle | No significant change | Not significant | [1][2][3] |

| Serum Insulin | This compound vs. Vehicle | No significant difference | Not significant | [1][2][3] |

| Total Islet Area | This compound vs. Vehicle | Increased | p < 0.007 | [1] |

| Islet Density | This compound vs. Vehicle | Decreased | p < 0.05 | [1] |

| Islet Composition | This compound vs. Vehicle | No difference in % of α, β, or δ cells | Not significant | [1] |

| Insulin Staining Intensity | This compound vs. Vehicle | Significant increase per beta-cell | p < 0.001 | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments performed in the evaluation of this compound.

Toxicity Assay (alamarBlue)

-

Human islets were placed into 96-well plates.[1]

-

Islets were subjected to an 8-point dose of this compound in DMEM:F12 media containing either low (5 mM) or high (17.5 mM) glucose.[1][3]

-